molecular formula C8H9FO B009322 (R)-1-(4-Fluorophenyl)ethanol CAS No. 101219-68-5

(R)-1-(4-Fluorophenyl)ethanol

Cat. No. B009322
M. Wt: 140.15 g/mol
InChI Key: PSDSORRYQPTKSV-ZCFIWIBFSA-N
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Description

Synthesis Analysis

Enantioselective synthesis of (R)-1-(4-Fluorophenyl)ethanol involves the reduction of prochiral 1-(4-fluorophenyl)ethanone. A notable method utilizes Daucus carota cells for bioreduction, yielding the product with significant enantiomeric excess (ee) and yield under optimized conditions involving various exogenous reducing agents like ethanol, isopropanol, or glucose (ChemChemTech, 2022).

Molecular Structure Analysis

The molecular structure of (R)-1-(4-Fluorophenyl)ethanol, including its intermediates and derivatives, has been elucidated using techniques like X-ray crystallography. The structure analysis reveals the presence of intermolecular hydrogen bonds contributing to the stability and reactivity of the compound (The Open Crystallography Journal, 2008).

Chemical Reactions and Properties

(R)-1-(4-Fluorophenyl)ethanol undergoes various chemical reactions, including condensation and dehydration, to form different compounds. For instance, its reaction with 2-methylpyridine and p-fluorobenzaldehyde through Knoevenagel condensation produces compounds with significant pharmaceutical relevance (Research on Chemical Intermediates, 2007).

Physical Properties Analysis

The physical properties of (R)-1-(4-Fluorophenyl)ethanol, such as solubility, melting point, and boiling point, are crucial for its application in chemical synthesis and drug formulation. These properties are determined through various analytical methods and are essential for the compound's handling and processing.

Chemical Properties Analysis

The chemical properties of (R)-1-(4-Fluorophenyl)ethanol, including its reactivity with other chemical substances, stereoselectivity, and stability, are foundational for its use in synthesizing more complex molecules. The presence of the fluorine atom significantly influences its chemical behavior, affecting the electron density and intermolecular interactions in molecular complexes (Physical chemistry chemical physics : PCCP, 2013).

Scientific Research Applications

Moreover, optimized enzymatic hydrolysis conditions for (R)-1-(3',4'-methylenedioxyphenyl) ethanol enhance the effectiveness of synthesizing Steganacin and Salmeterol (Biotechnology and Bioprocess Engineering, 2014). Phthalocyanine derivatives with (R)-1-(4-bromophenyl)ethoxy have shown higher quantum yield of reactive oxygen species generation and different interactions with mammary MCF-7 cells (Molecules, 2015). The study of the molecule's conformational landscape, particularly in supersonically expanded isomeric forms and their monohydrated clusters, has been a focus of research as well (Chemphyschem, 2009).

Safety And Hazards

“®-1-(4-Fluorophenyl)ethanol” is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(1R)-1-(4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDSORRYQPTKSV-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357381
Record name (R)-1-(4-Fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-Fluorophenyl)ethanol

CAS RN

101219-68-5
Record name (R)-1-(4-Fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-4-Fluoro-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-(4-Fluorophenyl)ethanol was prepared by mixing 10 g (72 mmol) of 4-fluorophenylacetophenone and 2.74 g (72 mmol) of sodium borohydride in 100 mL of ethanol. After one hour the solvent was removied under vacuum and the residue was taken up in diethyl ether. The ether solution was dried over anhydrous magnesium sulfate and evaporated to yield the crude product which was used without further purification.
Quantity
10 g
Type
reactant
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Quantity
2.74 g
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reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dichloro(p-cymene)ruthenium(II) dimer (1.2 mg, 2 μmol, 0.5 mol %) and a chiral ligand (M=Ru, R=i-Pr, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in 1,4-dioxane (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 105° C. After the mixture was cooled to room temperature, p-fluoroacetophenone (0.4 mmol), 1,4-dioxane (2 mL) and a solution of sodium carbonate in 1,4-dioxane (0.8 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 24 h under H2 (5 atm) at 10° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(p-fluorophenyl)ethanol was obtained and the ee value (ee=98%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
1.2 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
AR Chanysheva, AL Sufiyarova, NV Privalov… - … . СЕРИЯ «ХИМИЯ И …, 2022 - ctj.isuct.ru
(S)-(–)-1-(4-фторфенил) этанол является промежуточным звеном в синтезе антагониста хемокинового рецептора CCR5, применяемого для терапии ВИЧ-инфекции. Наряду с …
Number of citations: 1 ctj.isuct.ru
D Chaplin, P Harrison, JP Henschke… - … process research & …, 2003 - ACS Publications
The practicalities of the asymmetric hydrogenation of acetophenone derivatives are addressed. The catalysts used, derived from the precatalysts [(xylylPhanePhos)RuCl 2 (DPEN)] (S)-(…
Number of citations: 53 pubs.acs.org
S Jothi, S Vuppu - Biocatalysis and Biotransformation, 2022 - Taylor & Francis
Microbial mediated, especially the fungi mediated asymmetric reduction of the ketone is one of the most promising tools for the synthesis of chiral alcohols. Many fungal cultures were …
Number of citations: 1 www.tandfonline.com
A Li, L Ye, F Guo, X Yang, H Yu - Journal of Molecular Catalysis B …, 2015 - Elsevier
Robust biocatalysts are in high demand for the reduction of prochiral ketones to anti-Prelog chiral alcohols. A recently isolated bacterial strain ZJUY-1401 exhibited high reduction …
Number of citations: 19 www.sciencedirect.com
FD Nasário, PJS Moran, JAR Rodrigues - Journal of the Brazilian …, 2019 - SciELO Brasil
A biocatalytic cascade process was developed using immobilized cells of the wild type yeast Candida albicans CCT 0776 in calcium alginate beads and a commercially available …
Number of citations: 7 www.scielo.br
MF Decarlini, ML Aimar, AM Vázquez, S Vero… - Biocatalysis and …, 2017 - Elsevier
Twenty strains of fungi isolated from food samples were screened for the asymmetric reduction of acetophenone. A dimorphic fungus denominated initially as GZ1 and isolated from a …
Number of citations: 18 www.sciencedirect.com
M Szaleniec, A Dudzik, M Pawul, B Kozik - Journal of Chromatography A, 2009 - Elsevier
The Quantitative Structure Retention Relationship (QSRR) modeling techniques are employed for prediction of retention behavior of chiral secondary alkylaromatic and alkylheterocyclic …
Number of citations: 44 www.sciencedirect.com
GW Zheng, Y Ni, JH Xu - Applied Biocatalysis: From …, 2016 - Wiley Online Library
Recently, key advances in molecular biology and protein engineering techniques have yielded more practical biocatalytic processes for the synthesis of chiral alcohols. This chapter …
Number of citations: 3 onlinelibrary.wiley.com
AA Koesoema, DM Standley, S Ohshima, M Tamura… - Tetrahedron …, 2020 - Elsevier
We utilized acetophenone reductase from Geotrichum candidum NBRC 4597 (GcAPRD), wild type and Trp288Ala mutant, to reduce halogenated acetophenone analogs to their …
Number of citations: 14 www.sciencedirect.com
DL Bordón, LD Villalba, ML Aimar, JJ Cantero… - Biocatalysis and …, 2015 - Elsevier
This paper describes the search for novel vegetal biocatalysts for the stereoselective reduction of prochiral phenylketones. In this study, twenty native weeds were tested and Eryngium …
Number of citations: 14 www.sciencedirect.com

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